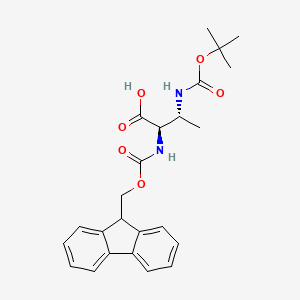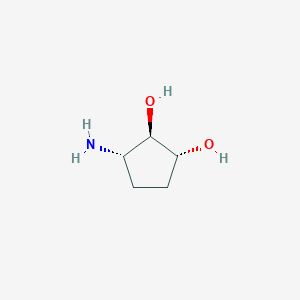![molecular formula C14H17N3O B3249326 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one CAS No. 193274-04-3](/img/structure/B3249326.png)
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one
Übersicht
Beschreibung
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is a heterocyclic compound that possesses a unique fused ring structure, making it a valuable subject of study in various scientific disciplines This compound is characterized by its pyrazole and pyridine rings, which are commonly found in many pharmacologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one generally involves multistep organic reactions:
Step 1: : Construction of the pyrazole ring, typically through the condensation of suitable hydrazines with 1,3-dicarbonyl compounds.
Step 2: : Formation of the fused pyrazolopyridine ring system, which often requires cyclization reactions under conditions that may include the use of strong acids or bases, elevated temperatures, and/or catalysts to facilitate the ring closure.
Industrial Production Methods
For large-scale industrial production, the following methods are often optimized:
High-Throughput Screening: : Optimization of reaction conditions to maximize yield and purity, often involving solvent selection, temperature control, and catalyst choice.
Flow Chemistry: : Utilizing continuous flow reactors for improved control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one can undergo various chemical reactions, including:
Oxidation: : Converts the compound into oxidized derivatives, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduces the compound, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Involves the replacement of functional groups, often with nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents under mild to moderate conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, often in the presence of anhydrous solvents like ether or tetrahydrofuran.
Substitution: : Nucleophiles (like halides, amines) or electrophiles (such as acyl chlorides) under varied conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products depend on the type of reaction and the specific reagents used:
Oxidation: : Formation of pyrazolopyridinone derivatives with increased oxygen functionality.
Reduction: : Reduced forms retaining the core structure but with modified functional groups.
Substitution: : Diverse substituted derivatives, depending on the reactants and conditions.
Wissenschaftliche Forschungsanwendungen
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one has versatile applications:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, due to its unique structural features.
Biology: : Investigated for its potential as a biological probe or as a lead compound in drug discovery.
Medicine: : Explored for its pharmacological activities, including potential use in treating various diseases.
Industry: : Employed in the development of specialty chemicals, agrochemicals, and functional materials.
Wirkmechanismus
The mechanism by which 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: : May include enzymes, receptors, and other proteins that play crucial roles in biological processes.
Pathways Involved: : The specific pathways can vary, but often involve modulation of signaling cascades, inhibition or activation of enzymes, and interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-1H-indazole-3(2H)-one: : Shares a similar core structure but differs in the fused ring system.
3A-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3(3aH)-one: : Another structural isomer with potential variations in reactivity and applications.
Uniqueness
What sets 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one apart is its specific fusion of the pyrazole and pyridine rings, which can impart unique chemical properties and biological activities, making it a distinct and valuable compound for research and development.
Voilà! There's your detailed article on this fascinating compound
Eigenschaften
IUPAC Name |
3a-benzyl-2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-13(18)14(9-11-5-3-2-4-6-11)10-15-8-7-12(14)16-17/h2-6,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVSGVZUKSXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CNCCC2=N1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132517 | |
| Record name | 2,3a,4,5,6,7-Hexahydro-2-methyl-3a-(phenylmethyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193274-04-3 | |
| Record name | 2,3a,4,5,6,7-Hexahydro-2-methyl-3a-(phenylmethyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193274-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3a,4,5,6,7-Hexahydro-2-methyl-3a-(phenylmethyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3249267.png)




![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B3249290.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B3249291.png)

![tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B3249306.png)




